molecular formula C11H13F2NO B1450154 1-Benzyl-4,4-difluoropyrrolidin-3-ol CAS No. 1776114-17-0

1-Benzyl-4,4-difluoropyrrolidin-3-ol

Cat. No.: B1450154
CAS No.: 1776114-17-0
M. Wt: 213.22 g/mol
InChI Key: SBGAZJGIHIWTSU-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-difluoropyrrolidin-3-ol is a chemical compound with the molecular formula C11H13F2NO. It has a molecular weight of 213.22 .


Synthesis Analysis

The synthesis of this compound involves several steps . The first stage involves the reaction of (1-benzyl-4,4-difluoropyrrolidin-3-yl)-4-methylbenzenesulfonate with magnesium in methanol at temperatures between 10 and 40°C for 5 hours under an inert atmosphere . The second stage involves the addition of water in methanol at 30°C .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 heavy atoms, 6 of which are aromatic . The fraction of sp3 hybridized carbons (Fraction Csp3) is 0.45 .


Physical And Chemical Properties Analysis

This compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.48 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 2.04 . It is soluble in water, with a solubility of 1.02 mg/ml or 0.00477 mol/l .

Scientific Research Applications

Electrochemical Functionalization in Organic Synthesis

A study by Imada et al. (2018) discusses the use of 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) in selective electrochemical functionalization of benzylic positions. This process involves masked benzylic cations which can be activated for further functionalization, indicating a potential application of similar fluorinated compounds like 1-Benzyl-4,4-difluoropyrrolidin-3-ol in sustainable and metal-free chemical transformations (Imada et al., 2018).

Electrochemical Behavior in Model Compounds

Carelli et al. (1980) explored the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride, a model compound related to NAD+. This study reveals the potential of structurally similar compounds, like this compound, in understanding electrochemical processes in biological systems (Carelli et al., 1980).

Practical Synthesis of Difluoropyrrolidine Derivatives

Xu et al. (2005) reported a practical synthesis of 3,3-difluoropyrrolidine, a process involving intermediates that could be related to the synthesis of this compound. This indicates its potential in cost-effective and efficient synthetic routes in organic chemistry (Xu et al., 2005).

Asymmetric 1,3-Dipolar Cycloaddition in Synthesis

Kotian et al. (2005) described an asymmetric 1,3-dipolar cycloaddition reaction for synthesizing (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol. This process could be relevant for synthesizing structurally similar compounds like this compound, highlighting its role in the synthesis of bioactive molecules (Kotian et al., 2005).

Enantioselective Synthesis in Medicinal Chemistry

Si et al. (2016) discussed enantioselective routes to 4,4-difluoropyrrolidin-3-ol, which is structurally similar to this compound. Their study illustrates the compound's significance as a building block in medicinal chemistry, emphasizing its potential in drug synthesis and discovery (Si et al., 2016).

Safety and Hazards

The safety information available indicates that 1-Benzyl-4,4-difluoropyrrolidin-3-ol is a potential hazard. The compound has a signal word of “Warning” and precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements include H315, H319, and H335 .

Properties

IUPAC Name

1-benzyl-4,4-difluoropyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGAZJGIHIWTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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